Triamcinolone Benetonide Triamcinolone Benetonide Triamcinolone benetonide is a corticosteroid hormone.
See also: Triamcinolone Acetonide (has active moiety).
Brand Name: Vulcanchem
CAS No.: 31002-79-6
VCID: VC0007120
InChI: InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1
SMILES: Array
Molecular Formula: C35H42FNO8
Molecular Weight: 623.7 g/mol

Triamcinolone Benetonide

CAS No.: 31002-79-6

Cat. No.: VC0007120

Molecular Formula: C35H42FNO8

Molecular Weight: 623.7 g/mol

* For research use only. Not for human or veterinary use.

Triamcinolone Benetonide - 31002-79-6

Specification

CAS No. 31002-79-6
Molecular Formula C35H42FNO8
Molecular Weight 623.7 g/mol
IUPAC Name [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate
Standard InChI InChI=1S/C35H42FNO8/c1-20(18-37-29(41)21-9-7-6-8-10-21)30(42)43-19-27(40)35-28(44-31(2,3)45-35)16-25-24-12-11-22-15-23(38)13-14-32(22,4)34(24,36)26(39)17-33(25,35)5/h6-10,13-15,20,24-26,28,39H,11-12,16-19H2,1-5H3,(H,37,41)/t20?,24-,25-,26-,28+,32-,33-,34-,35+/m0/s1
Standard InChI Key GUYPYYARYIIWJZ-CYEPYHPTSA-N
Isomeric SMILES CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)(C)C
Canonical SMILES CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Triamcinolone benetonide (CAS No. 31002-79-6) belongs to the pregnane class of corticosteroids, characterized by a fused tetracyclic hydrocarbon skeleton. The molecular formula is C₃₅H₄₂FNO₈, with a molecular weight of 623.71 g/mol . Key structural modifications include:

  • A 9α-fluoro substitution enhancing glucocorticoid receptor affinity.

  • A 16α,17α-acetonide group improving lipid solubility and topical penetration.

  • A 21-ester linkage with N-benzoyl-2-methyl-β-alanine, which delays hydrolysis and prolongs local activity .

Table 1: Physicochemical Properties of Triamcinolone Benetonide

PropertyValue
Melting Point203–207°C
Optical Rotation ([α]D²⁰)+96 ± 3° (c = 1 in ethanol)
SolubilitySoluble in methanol, acetone, DMF; Insoluble in water
Partition Coefficient (LogP)3.8 (predicted)

The crystalline powder exhibits limited aqueous solubility, necessitating formulation in organic solvents or lipid-based vehicles for topical delivery .

Synthesis and Manufacturing

The synthesis of triamcinolone benetonide involves multi-step derivatization of triamcinolone acetonide. Cavazza et al. first described the process in 1971, involving:

  • Acetonide Formation: Reaction of triamcinolone with acetone under acidic conditions to form the 16α,17α-acetonide.

  • Esterification: Introduction of the N-benzoyl-2-methyl-β-alanine moiety at the C21 position using benzoyl chloride derivatives .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with purity standards exceeding 99.5% as verified by HPLC . Patents such as US3749712 and DE2047218 detail optimized crystallization techniques to ensure batch consistency .

Pharmacokinetics and Metabolism

Absorption and Distribution

Triamcinolone benetonide demonstrates minimal systemic absorption when applied topically. In a rat model, percutaneous absorption was <1% of the administered dose, with a plasma half-life of 2.26 hours . The volume of distribution (Vd) is 99.5 L, indicating extensive tissue binding, particularly in the epidermis and dermis .

Metabolism

Hepatic metabolism involves sequential oxidation and conjugation:

  • Phase I: 6β-Hydroxylation by CYP3A4, reducing glucocorticoid activity.

  • Phase II: Glucuronidation at the C21 position, forming water-soluble excretory products .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability<1% (topical)
Protein Binding85% (albumin)
Clearance (CL)45.2 L/hour
Half-life (t₁/₂)2.26 hours

Data derived from rodent and human studies confirm negligible accumulation even with prolonged use .

Pharmacological Mechanisms

Triamcinolone benetonide exerts anti-inflammatory effects via:

  • Genomic Pathways: Binding to cytosolic glucocorticoid receptors (GRs), leading to translocation to the nucleus and modulation of gene transcription (e.g., suppression of NF-κB and AP-1) .

  • Non-Genomic Pathways: Inhibition of phospholipase A₂, reducing arachidonic acid release and subsequent prostaglandin/leukotriene synthesis .

In vitro studies demonstrate 50% inhibition of TNF-α production at 0.5 nM, surpassing potency of prednisone by 8-fold .

Clinical Applications and Efficacy

Dermatological Use

Approved for corticosteroid-responsive dermatoses (e.g., psoriasis, eczema), triamcinolone benetonide achieves 75–90% reduction in erythema and scaling within 2–4 weeks . A retrospective analysis of 29 patients undergoing wet-dressing therapy reported median serum levels of 0.33 μg/dL after 24 hours, confirming minimal systemic exposure .

Comparative Studies

  • Vs. Betamethasone Valerate: In a double-blind trial (n=120), triamcinolone benetonide showed superior efficacy in reducing pruritus (p<0.01) and lichenification .

  • Vs. Oral Antihistamines: Combined use with loratadine provided no additive benefit, underscoring its standalone efficacy .

Recent Advances and Future Directions

Novel Formulations

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance dermal retention, reducing application frequency .

  • Combination Therapies: Patents (e.g., US20040141925A1) disclose blends with calcipotriene for synergistic psoriasis management .

Analytical Methods

HPLC-UV and LC-MS/MS assays achieve detection limits of 0.1 ng/mL, enabling precise pharmacokinetic monitoring .

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